4-(3-Aminopropyl)morpholine-3,5-dione

Description

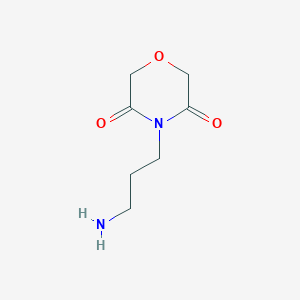

4-(3-Aminopropyl)morpholine-3,5-dione is a heterocyclic compound featuring a six-membered morpholine ring with two ketone groups at positions 3 and 5. The compound is substituted at position 4 with a 3-aminopropyl group (-CH2CH2CH2NH2), conferring both hydrophilic and reactive properties due to the terminal primary amine. Its molecular formula is C12H16N2O2 (CAS: 57037-89-5), and it is primarily used in industrial and scientific research contexts, excluding medical or dietary applications .

Properties

Molecular Formula |

C7H12N2O3 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

4-(3-aminopropyl)morpholine-3,5-dione |

InChI |

InChI=1S/C7H12N2O3/c8-2-1-3-9-6(10)4-12-5-7(9)11/h1-5,8H2 |

InChI Key |

FTUPUGHLFNFSEN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)CO1)CCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues of Morpholine-3,5-dione Derivatives

The morpholine-3,5-dione core is a versatile scaffold; substitutions at position 4 significantly alter physicochemical and functional properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Alkyl vs. Aryl Substituents

- This compound: The aminopropyl group introduces a flexible aliphatic chain with a terminal primary amine, enhancing solubility in polar solvents and enabling nucleophilic reactions (e.g., amide bond formation).

Heterocycle Modifications

- Thiomorpholine vs. Morpholine : Replacing oxygen with sulfur in the morpholine ring (e.g., 4-(2,6-diethylphenyl)-3,5-thiomorpholinedione ) increases electron-withdrawing character and alters redox stability. Thiomorpholinediones may exhibit stronger UV absorption, making them candidates for photostabilizers .

- Piperazine vs. Morpholine: Piperazinyl derivatives (e.g., N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides) demonstrate enhanced bioactivity due to the secondary amine in piperazine, which improves membrane permeability and target binding in antimalarial applications (IC50: 175–220 nM) .

Functional Group Impact

- Light Stabilizers: Pyrrolidine-2,5-dione derivatives with bulky substituents (e.g., 2,2,6,6-tetramethylpiperidin-4-yl) are effective light stabilizers in polymers due to steric hindrance and radical scavenging . In contrast, the aminopropyl group in this compound offers reactivity for covalent bonding but lacks UV-blocking moieties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.